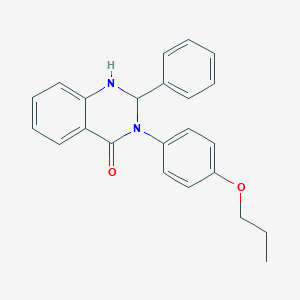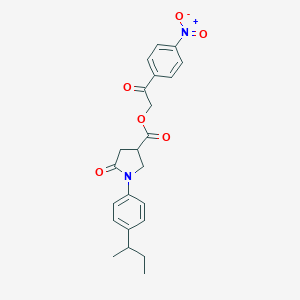![molecular formula C18H19N3S B298480 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B298480.png)
3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrazolo-triazole-thione core structure. The compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is not fully understood. However, studies have shown that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In addition to its anticancer activity, the compound has been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits cytotoxic activity against cancer cells and antimicrobial activity against various bacterial strains. In vivo studies have shown that the compound exhibits anticancer activity in animal models, where it has been reported to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione in lab experiments is its potential as an anticancer and antimicrobial agent. The compound has shown promising results in various studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic activity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione. One of the areas of research is the development of more potent analogs of the compound. Another area of research is the study of the compound's mechanism of action, which may lead to the development of new drugs with improved efficacy. Additionally, the compound's potential as an anti-inflammatory agent needs to be explored further. Finally, the compound's toxicity needs to be studied in more detail to determine its safety for use in humans.
In conclusion, 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a promising compound with potential applications in various fields of science. The compound has shown cytotoxic and antimicrobial activity, making it a potential candidate for further development. However, its toxicity needs to be studied in more detail, and more potent analogs need to be developed to improve its efficacy.
Métodos De Síntesis
The synthesis of 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 1,3-dimethyl-4-phenyl-5-pyrazolone with phenyl isothiocyanate and 4-methylbenzaldehyde in the presence of sodium methoxide. Another method involves the reaction of 5-phenyl-1H-tetrazole-1-thiol with 4-methylbenzaldehyde and 1,3-dimethyl-4-phenyl-5-pyrazolone in the presence of potassium carbonate. Both methods have been reported to produce the desired compound in good yields.
Aplicaciones Científicas De Investigación
The compound 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is its application as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential as an antimicrobial agent, where it has shown activity against various bacterial strains. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, where it has shown promising results.
Propiedades
Nombre del producto |
3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione |
|---|---|
Fórmula molecular |
C18H19N3S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C18H19N3S/c1-14-8-10-15(11-9-14)17-19-12-5-13-20(19)18(22)21(17)16-6-3-2-4-7-16/h2-4,6-11,17H,5,12-13H2,1H3 |
Clave InChI |
USGXSIJFMLCDMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B298400.png)
![4-{3-[(1-[4-(1-adamantyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B298403.png)
![1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298404.png)
![7-(4-Methoxyphenyl)-4-(3-nitrophenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B298405.png)
![2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298407.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298419.png)
![(2E,5Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B298421.png)
![5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298423.png)
![3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298424.png)
![{2-ethoxy-4-[(Z)-{(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B298425.png)
![5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298428.png)
![Methyl [2-ethoxy-4-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B298430.png)